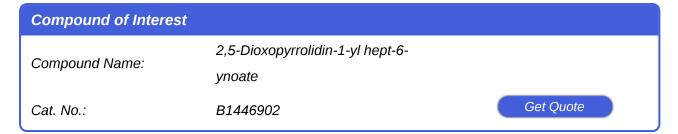


2,5-dioxopyrrolidin-1-yl hept-6-ynoate molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to 2,5-dioxopyrrolidin-1-yl hept-6-ynoate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide provides a detailed overview of **2,5-dioxopyrrolidin-1-yl hept-6-ynoate**, a bifunctional linker molecule increasingly utilized in bioconjugation and chemical biology.

Molecular Properties

2,5-dioxopyrrolidin-1-yl hept-6-ynoate is characterized by a molecular formula of C11H13NO4 and a molecular weight of 223.23 g/mol [1]. The molecule incorporates two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne. This dual functionality allows for a two-step conjugation strategy. The NHS ester provides reactivity towards primary amines, commonly found in proteins and other biomolecules, while the alkyne group enables click chemistry reactions, typically with azide-functionalized molecules.

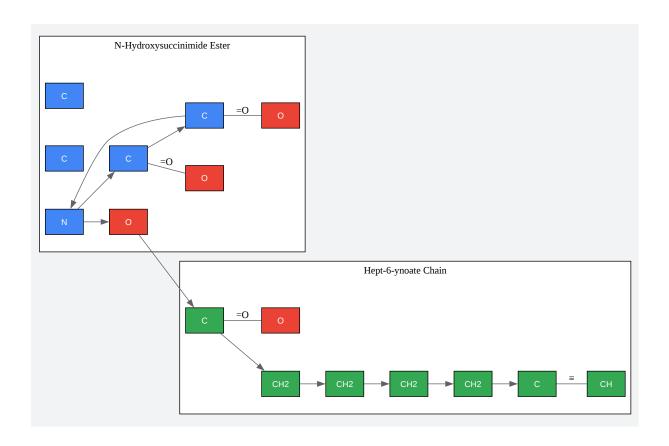
Quantitative Data Summary

Property	Value	Source
Molecular Formula	C11H13NO4	[1]
Molecular Weight	223.23 g/mol	[1]
CAS Number	917222-23-2	[1]



Molecular Structure

The structural arrangement of **2,5-dioxopyrrolidin-1-yl hept-6-ynoate** is crucial to its function. The molecule consists of a hept-6-ynoate backbone, which is an aliphatic chain containing a terminal alkyne. This backbone is esterified with an N-hydroxysuccinimide group, forming the reactive NHS ester.



Click to download full resolution via product page

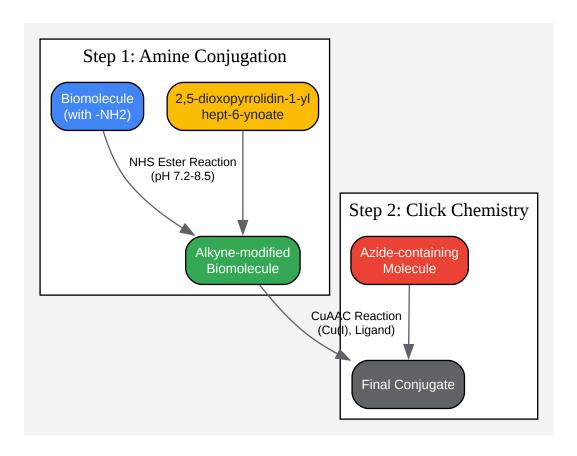
Molecular structure of **2,5-dioxopyrrolidin-1-yl hept-6-ynoate**.

Experimental Protocols

The utility of **2,5-dioxopyrrolidin-1-yl hept-6-ynoate** lies in its ability to participate in sequential conjugation reactions. A typical experimental workflow involves two main stages:



- Amine Conjugation via NHS Ester: The NHS ester reacts with primary amines (e.g., lysine residues in a protein) under mild basic conditions (pH 7.2-8.5) to form a stable amide bond. The protein or biomolecule is incubated with a molar excess of the linker in a suitable buffer (e.g., phosphate-buffered saline, PBS) for a defined period, typically ranging from 30 minutes to 2 hours at room temperature or 4°C. Unreacted linker is subsequently removed by size-exclusion chromatography, dialysis, or other purification methods.
- Alkyne-Azide Click Chemistry: The alkyne-functionalized biomolecule can then be reacted with an azide-containing molecule of interest in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and efficient, proceeding readily in aqueous buffers. The reaction mixture typically includes a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), a copper-chelating ligand (e.g., TBTA or THPTA) to stabilize the copper(I) and enhance reaction kinetics, and the azide-modified component. The reaction is typically allowed to proceed for 1-4 hours at room temperature.



Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [2,5-dioxopyrrolidin-1-yl hept-6-ynoate molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1446902#2-5-dioxopyrrolidin-1-yl-hept-6-ynoate-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com